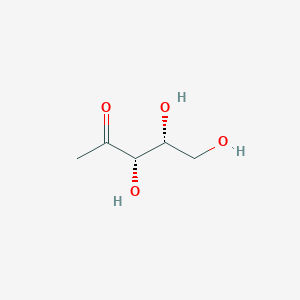

1-deoxy-D-xylulose

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Streptomyces hygroscopicus with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isomerization Via Retro Aldol/aldol Reaction:

The first phase is an intramolecular rearrangement of the linear DXP substrate into a branched-chain aldehyde intermediate. acs.orgresearchgate.net This complex isomerization is proposed to proceed through a retro-aldol/aldol (B89426) mechanism. acs.orgresearchgate.net The reaction begins with the binding of DXP to the active site, an interaction facilitated by a divalent metal ion that chelates the C2-carbonyl and C3-hydroxyl groups of the substrate. acs.orgvirginia.edu

Following binding, the enzyme catalyzes a retro-aldol cleavage of the bond between C3 and C4 of DXP. This step generates two transient intermediates which then react with each other in a subsequent aldol condensation. researchgate.net This aldol reaction forms a new carbon-carbon bond, resulting in the creation of a branched, non-isolable aldehyde intermediate, 2-C-methyl-D-erythrose 4-phosphate (MEsP). researchgate.netacs.org This skeletal rearrangement effectively transforms the five-carbon chain of DXP into the branched structure characteristic of MEP. acs.orgresearchgate.net

Nadph Dependent Reduction:

The table below summarizes the key components and transformations in the DXR-catalyzed reaction.

Table 1: Key Aspects of DXR-Catalyzed Reaction

| Component | Description | Reference |

|---|---|---|

| Substrate | 1-deoxy-D-xylulose 5-phosphate (DXP) | virginia.eduuniprot.org |

| Cofactors | NADPH, Divalent Metal Ion (Mg²⁺, Mn²⁺, or Co²⁺) | researchgate.netuniprot.org |

| Intermediate | 2-C-methyl-D-erythrose 4-phosphate (MEsP) | acs.orgresearchgate.net |

| Product | 2-C-methyl-D-erythritol 4-phosphate (MEP) | analytik.co.ukvirginia.eduuniprot.org |

| Reaction Step 1 | Isomerization (Retro-aldol/aldol (B89426) skeletal rearrangement) | acs.orgresearchgate.netacs.org |

| Reaction Step 2 | Reduction (NADPH-dependent reduction of the aldehyde intermediate) | nih.govresearchgate.netacs.org |

Enzymology and Reaction Mechanisms Associated with 1 Deoxy D Xylulose

Enzymology of 1-Deoxy-D-xylulose 5-phosphate (DXP) Reductoisomerase (DXR)

The catalytic mechanism unfolds in two distinct phases within the active site of DXR:

Biological Functions and Regulatory Aspects of 1 Deoxy D Xylulose Metabolism

Role of 1-Deoxy-D-xylulose 5-Phosphate in Isoprenoid Biosynthesis

In plants and many microorganisms, DXP is the entry point into the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, for the biosynthesis of isoprenoids. researchgate.netnih.govbibliotekanauki.pl This pathway is responsible for the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org These building blocks are then utilized to construct a vast and diverse array of isoprenoid compounds. acs.org

Precursor to Diverse Classes of Terpenoids

The IPP and DMAPP generated via the MEP pathway serve as the foundational units for the synthesis of various classes of terpenoids. mdpi.com These include:

Monoterpenes (C10): Formed from the precursor geranyl diphosphate (GPP), which is synthesized from one molecule of IPP and one molecule of DMAPP. mdpi.comtandfonline.comfrontiersin.orgnih.gov

Diterpenes (C20): Derived from geranylgeranyl diphosphate (GGPP), which is formed by the addition of three IPP molecules to one DMAPP molecule. mdpi.comtandfonline.comfrontiersin.orgnih.gov

Sesquiterpenes (C15): While primarily synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol, there is evidence that the MEP pathway can also contribute to the formation of sesquiterpenes in some cases, such as in snapdragon flowers. researchgate.netnih.govmdpi.comfrontiersin.orgnih.govpnas.org

Triterpenes (C30): Similar to sesquiterpenes, triterpenes are predominantly produced through the MVA pathway. researchgate.netnih.govfrontiersin.org

The MEP pathway is a significant contributor to the immense diversity of terpenoids found in nature, which play a wide range of roles in plant defense, signaling, and as commercially valuable natural products. acs.orgmdpi.com

| Terpenoid Class | Carbon Atoms | Precursor | Primary Biosynthetic Pathway |

| Monoterpenes | 10 | Geranyl diphosphate (GPP) | MEP Pathway |

| Diterpenes | 20 | Geranylgeranyl diphosphate (GGPP) | MEP Pathway |

| Sesquiterpenes | 15 | Farnesyl diphosphate (FPP) | MVA Pathway (with some contribution from MEP) |

| Triterpenes | 30 | Squalene (B77637) (from FPP) | MVA Pathway |

Contribution to Photosynthetic Pigments (Chlorophylls, Carotenoids)

The MEP pathway, originating from DXP, is essential for the production of vital photosynthetic pigments in plants and algae. researchgate.netnih.govbibliotekanauki.pl

Chlorophylls (B1240455): The phytol (B49457) side-chain of chlorophylls is a diterpene derivative, synthesized via the MEP pathway. researchgate.netnih.govbibliotekanauki.pl This lipophilic tail anchors the chlorophyll (B73375) molecule within the photosynthetic membranes. Overexpression of genes in the MEP pathway has been shown to affect chlorophyll levels. nih.govnih.govfrontiersin.org

Carotenoids: These pigments, which function in light harvesting and photoprotection, are tetraterpenes (C40) synthesized from the precursor phytoene, which is derived from the MEP pathway. researchgate.netnih.govbibliotekanauki.plmdpi.comoup.com Studies have demonstrated that altering the flux through the MEP pathway can impact the accumulation of various carotenoids like zeaxanthin, antheraxanthin, and lutein. nih.govfrontiersin.orgoup.com

Involvement in Phytohormone Synthesis (Gibberellins, Abscisic Acid)

The MEP pathway is also a critical source of precursors for the biosynthesis of several important plant hormones that regulate growth, development, and stress responses. frontiersin.orgnih.gov

Gibberellins (GAs): These hormones, which regulate processes such as stem elongation, seed germination, and flowering, are diterpenoids synthesized via the MEP pathway. oup.comnih.gov Overexpression of the DXP synthase gene has been shown to increase the gibberellic acid content in plants. frontiersin.orgnih.gov

Abscisic Acid (ABA): This hormone is involved in stress responses, particularly to drought, and in seed dormancy. researchgate.net ABA is synthesized from the cleavage of a C40 carotenoid precursor, which is itself a product of the MEP pathway. oup.comnih.gov Disruptions in the MEP pathway can lead to a deficiency in ABA. nih.gov

Significance of this compound in Vitamin Biosynthesis

Beyond its central role in isoprenoid production, this compound is a crucial precursor for the biosynthesis of two essential B vitamins in many organisms. wikipedia.orgresearchgate.netpnas.orgnih.gov

Precursor to Thiamine (B1217682) Diphosphate (Vitamin B1)

This compound 5-phosphate (DXP) is a direct precursor to the thiazole (B1198619) moiety of thiamine diphosphate (ThDP), the active form of vitamin B1. nih.govbiorxiv.orgnih.govijbs.com The biosynthesis of the thiazole ring involves the condensation of DXP with other molecules. nih.gov ThDP is an essential cofactor for a number of enzymes involved in carbohydrate and amino acid metabolism, including DXP synthase itself. nih.govijbs.comnih.gov This highlights a fascinating regulatory link, as the product of the pathway is also a necessary cofactor for its initial enzyme. nih.govijbs.com

Physiological Roles of this compound Metabolism in Organisms

The metabolic pathway involving this compound 5-phosphate (DXP) is fundamental for the biosynthesis of isoprenoids, a large and diverse class of organic compounds essential for life. jipb.netresearchgate.netontosight.ai This pathway, known as the methylerythritol 4-phosphate (MEP) pathway, is distinct from the mevalonate (MVA) pathway found in animals and fungi, making it a significant target for antimicrobial drug development. ontosight.airesearchgate.net The first and rate-limiting step of this pathway is catalyzed by the enzyme this compound-5-phosphate synthase (DXS). nih.govnih.gov

The DXP/MEP pathway is indispensable for the growth and survival of most bacteria as it is the sole route for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. researchgate.netontosight.ai These isoprenoids are vital for various cellular functions, including the synthesis of quinones involved in electron transport, carotenoids for photoprotection, and the prenylation of proteins.

Disturbing the central metabolism of bacteria by inhibiting DXS can impede their adaptation and survival. nih.gov The antibiotic fosmidomycin (B1218577), which inhibits the second enzyme in the MEP pathway, DXP reductoisomerase (DXR), has been shown to severely impair the growth of bacteria like Bacillus subtilis and is effective against a broad spectrum of bacteria. wikipedia.orgfrontiersin.orgresearchgate.net This highlights the critical nature of the DXP/MEP pathway for bacterial viability. The essentiality of this pathway is further underscored by the fact that it is a target for the development of new antibiotics. researchgate.net

Pathogenic bacteria exhibit a remarkable capacity to adapt to the fluctuating and often nutrient-limited environments within a host. nih.govasm.org The DXP/MEP pathway plays a crucial role in this adaptation. researchgate.netnih.gov DXS is situated at a critical metabolic branchpoint, producing DXP which is a precursor for the essential vitamins thiamin diphosphate (ThDP) and pyridoxal-5-phosphate (PLP), in addition to isoprenoids. nih.govacs.org These molecules are presumed to be essential for metabolic adaptation in the host. nih.gov

For instance, uropathogenic E. coli (UPEC) must adapt to the presence of D-serine, a bacteriostatic metabolite found in high concentrations in the urinary tract. nih.gov UPEC utilizes a PLP-dependent enzyme, D-serine deaminase (DsdA), to detoxify D-serine. nih.govdntb.gov.ua Therefore, the DXS-dependent synthesis of PLP is critical for this adaptive mechanism, allowing the pathogen to survive and colonize the host. nih.gov This makes DXS a potential target for antibacterial strategies that aim to disrupt the pathogen's ability to adapt to the host environment. nih.govasm.org

In plants, the DXP/MEP pathway, located in the plastids, is responsible for the synthesis of essential isoprenoids that play pivotal roles in growth, development, and responses to environmental stress. jipb.netresearchgate.netmdpi.com These isoprenoids include carotenoids (photosynthetic pigments and antioxidants), chlorophylls, tocopherols (B72186) (vitamin E), and key phytohormones such as abscisic acid (ABA) and gibberellins. mdpi.comoup.commdpi.com

The overexpression of the DXS gene in plants like Arabidopsis thaliana and tomato has been shown to lead to an increase in the accumulation of various isoprenoids, including carotenoids and chlorophyll. oup.commdpi.com This demonstrates the regulatory role of DXS in the flux of this pathway. nih.gov The MEP pathway is also integral to plant defense against both biotic and abiotic stresses. mdpi.comnih.gov For example, some terpenoids produced via this pathway act as signaling molecules to attract pollinators or as defense compounds against herbivores and pathogens. mdpi.com Furthermore, the pathway is involved in producing molecules that protect plants from oxidative stress. nih.gov The accumulation of the MEP pathway intermediate, methylerythritol cyclodiphosphate (MEcDP), can act as a signaling molecule that influences adaptive growth in response to stress. nih.gov

Genetic Control and Expression Regulation of this compound Pathway Genes

The regulation of the DXP/MEP pathway is complex, with the primary control point being the expression of the DXS genes. oup.com

In most plants, DXS is encoded by a small gene family, whose members can be classified into three distinct clades: DXS1, DXS2, and DXS3. nih.govfrontiersin.orgoup.comijcmas.com Phylogenetic analysis suggests that these clades are conserved among plants, predating the divergence of monocots and dicots. oup.comoup.com

DXS1 Clade: These genes are often considered to have a "housekeeping" function, being primarily involved in primary metabolism. frontiersin.orgoup.commdpi.com For example, in Arabidopsis, the DXS1 gene (also known as CLA1) is crucial for chloroplast development and chlorophyll synthesis. frontiersin.org

DXS2 Clade: The expression of DXS2 genes is frequently associated with the biosynthesis of secondary metabolites and specialized isoprenoids. frontiersin.orgoup.com For instance, in Medicago truncatula and maize, the expression of DXS2 correlates with the production of certain apocarotenoids. frontiersin.org In some plants, DXS2 genes are involved in defense responses. oup.com

DXS3 Clade: The function of the DXS3 subfamily is less understood. nih.gov Phylogenetic studies indicate that the DXS3 subfamily emerged later than the other two and is under less intense purifying selection. nih.gov In some species like Arabidopsis, maize, and rice, the DXS3 proteins have been shown to lack functional DXS activity. nih.gov Co-expression analysis of Arabidopsis DXS3 suggests a role in post-embryonic development and reproduction rather than primary metabolism or isoprenoid synthesis. nih.gov

Table 1: Functional Differentiation of DXS Gene Clades

| Clade | Primary Function | Examples of Associated Processes |

|---|---|---|

| DXS1 | Housekeeping, Primary Metabolism | Chloroplast development, Chlorophyll synthesis frontiersin.org |

| DXS2 | Secondary Metabolism, Stress Response | Apocarotenoid production, Defense responses frontiersin.orgoup.com |

| DXS3 | Developmental Processes | Post-embryonic development, Reproduction nih.gov |

The expression of DXS genes is highly regulated and varies depending on the tissue, developmental stage, and environmental cues. frontiersin.orgoup.comoup.com This differential expression reflects the diverse roles of the isoprenoids produced by the MEP pathway.

In maize, for example, the dxs1 transcript is predominantly found in green tissues like leaves and husks, with the highest levels in young leaves, consistent with a role in photosynthesis. oup.comoup.com The dxs2 gene in maize shows higher expression in roots at specific developmental stages. oup.com In Artemisia annua, the expression pattern of AaDXS2 in certain tissues and in response to treatments like methyl jasmonate and light is similar to that of genes involved in artemisinin (B1665778) biosynthesis, suggesting its role in producing this antimalarial compound. frontiersin.org

The expression of DXS genes is also influenced by developmental stages. frontiersin.orgoup.com For instance, in tomato, DXS mRNA accumulation is strongly correlated with carotenoid synthesis during fruit development and ripening. nih.gov In poplar, PtDXS expression is highest in young leaves. mdpi.com Studies in various plants have shown that DXS gene expression can be induced by external stimuli such as light, hormones like methyl jasmonate and salicylic (B10762653) acid, and wounding, highlighting the pathway's role in responding to environmental changes. frontiersin.orgnih.govresearchgate.net

Table 2: Examples of Tissue-Specific and Developmentally Regulated DXS Gene Expression

| Plant Species | Gene/Clade | Predominant Expression Tissue/Stage | Associated Function/Process |

|---|---|---|---|

| Maize (Zea mays) | dxs1 | Young leaves, green tissues oup.comoup.com | Photosynthesis, primary metabolism oup.com |

| Maize (Zea mays) | dxs2 | Roots (specific stages) oup.com | Specialized metabolism |

| Artemisia annua | AaDXS2 | Young leaves, flower buds frontiersin.org | Artemisinin biosynthesis frontiersin.org |

| Tomato (Solanum lycopersicum) | DXS | Fruit (during ripening) nih.gov | Carotenoid synthesis nih.gov |

| Poplar (Populus trichocarpa) | PtDXS | Young leaves mdpi.com | Terpenoid synthesis mdpi.com |

| Pinus massoniana | PmDXS | Roots nih.gov | Secondary metabolism nih.gov |

Transcriptional Regulation by Environmental Cues and Phytohormones (e.g., Methyl Jasmonate)

The biosynthesis of this compound and subsequently all terpenoids is intricately regulated at the transcriptional level by a variety of external and internal signals. Environmental factors and phytohormones play a crucial role in modulating the expression of genes encoding enzymes in the methylerythritol phosphate (MEP) pathway, particularly the rate-limiting enzyme, this compound 5-phosphate synthase (DXS). nih.govresearchgate.net

Environmental Cues:

Environmental stressors can significantly influence the transcription of genes involved in terpenoid biosynthesis. researchgate.net Light is a primary environmental signal that regulates the MEP pathway. Light-activated phytochromes interact with PHYTOCHROME-INTERACTING FACTORS (PIFs), leading to their degradation and relieving the repression of MEP pathway genes. researchgate.net Conversely, in the absence of light, the accumulation of PIFs can suppress the expression of these genes. researchgate.net Ultraviolet-B (UV-B) radiation also plays a regulatory role. The UVR8 photoreceptor perceives UV-B light, leading to the stabilization of the HY5 transcription factor, which in turn activates genes of the MEP pathway. researchgate.net

Abiotic stressors such as mechanical injury, drought (simulated by polyethylene (B3416737) glycol), and oxidative stress (induced by hydrogen peroxide) have been shown to increase the expression of PmDXS in Pinus massoniana. mdpi.com Similarly, in Aquilaria sinensis, AsDXS1 is stimulated by mechanical, chemical, and H2O2 stresses. mdpi.com

Phytohormones:

Phytohormones are key endogenous signaling molecules that mediate a wide range of developmental processes and stress responses, including the regulation of terpenoid biosynthesis. Several phytohormones, including methyl jasmonate (MeJA), gibberellic acid (GA), salicylic acid (SA), and ethephon (B41061) (an ethylene-releasing compound), have been shown to influence the expression of DXS and other MEP pathway genes. mdpi.commdpi.com

Methyl Jasmonate (MeJA):

Methyl jasmonate, a well-known elicitor of plant defense responses, has a complex and often isoform-specific effect on the expression of DXS genes. In many plant species, MeJA treatment leads to an upregulation of DXS expression, correlating with an increased accumulation of terpenoid secondary metabolites. mdpi.comnih.govcdnsciencepub.com For instance, in Chrysanthemum indicum var. aromaticum, MeJA treatment significantly activated the expression of the CiDXR gene, which encodes this compound 5-phosphate reductoisomerase, the second enzyme in the MEP pathway. This increased expression, peaking at 24 hours post-induction, was consistent with the observed increase in terpenoid content. cdnsciencepub.com Similarly, in Satureja hortensis, exogenous application of MeJA upregulated the expression of the DXR gene, leading to a higher accumulation of phytochemicals. nih.gov In Ginkgo biloba, the DXS gene is induced and regulated by MeJA, and its expression is positively correlated with the synthesis of ginkgolides. mdpi.com

However, the response to MeJA can vary between different DXS isoforms within the same plant. In tomato (Solanum lycopersicum), MeJA treatment led to a decrease in the expression of SlDXS1 and SlDXS3, while the expression of SlDXS2 was induced. mdpi.com This differential regulation suggests distinct functional roles for the different DXS isoforms. A similar complex response is observed in Aquilaria sinensis, where three DXS genes are all regulated by MeJA, but the timing of their peak expression differs. mdpi.com In Morus notabilis, insect feeding and MeJA treatment also led to substantial differences in the expression patterns of its three DXS genes. nih.gov

The regulatory regions (promoters) of MEP pathway genes contain various cis-acting elements that are responsive to phytohormones. For example, analysis of the promoters of MEP pathway genes in Pinus massoniana identified several phytohormone response-related cis-acting elements, including ABRE (abscisic acid-responsive element), AuxRR-core (auxin-responsive element), TGA-element (auxin-responsive element), GARE-motif (gibberellin-responsive element), and TATC-box (gibberellin-responsive element). nih.gov The presence of these elements provides the molecular basis for the observed transcriptional regulation by various phytohormones.

The signaling pathways downstream of stress perception often involve mitogen-activated protein kinase (MAPK) cascades. These cascades can phosphorylate and activate various transcription factors, including those from the WRKY, bZIP, GRAS, and ERF families, which in turn activate the expression of MEP pathway genes, leading to the production of terpenoids and enhanced stress tolerance. researchgate.net

Quantitative Trait Loci (QTL) Analysis in Plant Terpenoid Accumulation

Quantitative trait loci (QTL) analysis is a powerful genetic tool used to identify regions of the genome that are associated with variation in a quantitative trait, such as the accumulation of specific secondary metabolites like terpenoids. This approach has been instrumental in linking the genetic control of terpenoid biosynthesis to specific genes within the MEP pathway, including DXS.

In grapevine (Vitis vinifera), the characteristic "Muscat" flavor is strongly associated with the accumulation of high levels of monoterpenols. nih.gov Early studies applying QTL analysis to segregating grapevine progenies identified a major QTL for the content of the monoterpenes linalool, nerol, and geraniol. nih.govresearchgate.net Significantly, a candidate gene approach revealed that the gene encoding this compound 5-phosphate synthase (VvDXS) co-localized with this major QTL on linkage group 5. researchgate.net This finding provided strong evidence that VvDXS is a key determinant of Muscat flavor in grapes. nih.govresearchgate.net

Further investigation through a structured association study identified a specific single nucleotide polymorphism (SNP) within the VvDXS gene. nih.gov This SNP results in a non-synonymous mutation, causing the substitution of a lysine (B10760008) with an asparagine at position 284 of the VvDXS protein. This particular allele was found to be significantly associated with Muscat-flavored grape varieties. nih.gov Functional characterization of this allelic variation demonstrated that the amino acid substitution directly impacts the enzyme's kinetics, leading to increased catalytic efficiency. nih.gov When the different VvDXS alleles were overexpressed in tobacco, the variant associated with the Muscat flavor led to a dramatic increase in monoterpene levels. nih.gov This provides a clear example of how a naturally occurring polymorphism in the DXS gene, identified through QTL analysis, can have a profound functional effect on terpenoid accumulation.

QTL analyses in other plant species have also successfully identified genomic regions controlling the levels of various terpenes. In Eucalyptus nitens, a significant number of QTLs were identified for 14 different foliar terpenes and formylated phloroglucinol (B13840) compounds. anu.edu.au These QTLs were found clustered on several linkage groups, and as expected, QTLs for biosynthetically related compounds often co-located. anu.edu.au The co-location of these QTLs with candidate genes from the terpenoid biosynthetic pathways, such as DXS and terpene synthases (TPS), provides a roadmap for identifying the specific genes responsible for the observed variation in secondary metabolite profiles. anu.edu.au

These studies highlight the utility of QTL analysis in dissecting the complex genetic architecture of terpenoid accumulation. By linking phenotypic variation in terpenoid content to specific genomic loci, QTL analysis has been pivotal in identifying DXS as a major control point and in uncovering the functional significance of natural genetic variation within this key gene.

1 Deoxy D Xylulose Pathway Enzymes As Targets for Drug Discovery and Agrochemical Development

Rationale for Targeting 1-Deoxy-D-xylulose Pathway Enzymes

The strategic focus on the enzymes of the this compound pathway is underpinned by a compelling biological rationale centered on the differential distribution of isoprenoid biosynthesis pathways across the domains of life.

Absence of the MEP Pathway in Mammalian Systems

A key advantage in targeting the MEP pathway is its absence in humans and other mammals. nih.govnih.govnih.govresearchgate.netresearchgate.net Mammalian cells synthesize isoprenoid precursors exclusively through the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.netnih.govusda.gov This fundamental metabolic difference between mammals and many pathogenic microorganisms and plants provides a distinct therapeutic window. nih.govnih.govresearchgate.netresearchgate.netrug.nlproquest.com Consequently, inhibitors designed to target the enzymes of the MEP pathway are expected to exhibit high selectivity and reduced mechanism-based toxicity in humans, as they will not interfere with endogenous isoprenoid production. researchgate.net This inherent selectivity is a critical attribute in the development of safe and effective drugs and agrochemicals.

Essentiality in Pathogenic Microorganisms (Bacteria, Parasites) and Plants

The MEP pathway is indispensable for the survival of a wide range of organisms, including many clinically significant bacteria, parasites, and plants. nih.govnih.govresearchgate.netnih.govnih.govproquest.comnih.govresearchgate.net In these organisms, the pathway produces the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govusda.govnih.gov These precursors are vital for the synthesis of numerous essential molecules, such as:

Vitamins: Thiamine (B1217682) (Vitamin B1) and Pyridoxal (B1214274) (Vitamin B6). nih.govnih.gov

Electron Transport Chain Components: Menaquinone (Vitamin K2). nih.gov

Cell Wall Components: Polyprenyl phosphates are crucial for bacterial cell wall biosynthesis. nih.gov

Photosynthetic Pigments: Carotenoids in plants. acs.org

Hormones: Various plant hormones.

Given that many pathogenic bacteria, including Mycobacterium tuberculosis and numerous Gram-negative species, rely exclusively on the MEP pathway for isoprenoid biosynthesis, its inhibition leads to cell death. nih.govusda.govnih.gov Similarly, the malaria parasite, Plasmodium falciparum, and various plants depend on this pathway, making its enzymes attractive targets for the development of antimalarial drugs and herbicides, respectively. nih.govresearchgate.netresearchgate.netproquest.comnih.gov The essential nature of this pathway in these target organisms underscores the potential of its inhibitors to act as potent antimicrobial and herbicidal agents.

Development and Characterization of this compound 5-Phosphate Synthase (DXPS) Inhibitors

As the first and rate-limiting enzyme in the MEP pathway, this compound 5-phosphate synthase (DXPS) is a primary focus for inhibitor design. nih.govnih.govacs.org DXPS catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to form this compound 5-phosphate (DXP). nih.govnih.govoup.com

Design Principles for Selective DXPS Inhibitors

The design of selective DXPS inhibitors leverages the unique structural and mechanistic features of the enzyme. A significant challenge in targeting thiamine diphosphate (ThDP)-dependent enzymes like DXPS is achieving selectivity over homologous enzymes present in mammals, such as pyruvate dehydrogenase (PDH). However, the DXPS active site is approximately twice as large as that of PDH, offering a basis for designing inhibitors that selectively bind to DXPS. nih.gov

Key design principles include:

Exploiting the Ternary Complex: DXPS follows a random sequential mechanism that requires the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and D-GAP. nih.gov Inhibitors can be designed to mimic this ternary complex, thereby achieving high affinity and selectivity. nih.gov

Targeting the Unique Conformation: The binding of D-GAP to the E-LThDP complex induces a conformational change in the enzyme. nih.gov Inhibitors that can induce a similar conformational change can exhibit time-dependent, slow-tight-binding inhibition, a desirable characteristic for drug candidates. nih.gov

Leveraging Species-Specific Differences: Subtle differences in the active site residues of DXPS across different species can be exploited to develop species-specific inhibitors. This approach is valuable for creating narrow-spectrum antibiotics that target specific pathogens without disrupting the host microbiome. acs.org

Structure-Activity Relationship (SAR) Studies of DXPS Inhibitors

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective inhibitors. gardp.orgpatsnap.comdrugdesign.org These studies involve systematically modifying the chemical structure of an inhibitor and evaluating the impact of these changes on its biological activity. gardp.orgpatsnap.com For DXPS inhibitors, SAR studies have provided critical insights into the molecular interactions governing inhibitor binding and potency.

For example, in the development of bisubstrate analog inhibitors, SAR studies have elucidated the importance of specific functional groups. The presence of a carboxyl group that can interact with arginine residues in the D-GAP binding pocket has been shown to be crucial for high potency. nih.gov Similarly, modifications to the pyruvate-mimicking portion of the inhibitor can influence its affinity and selectivity. Computational modeling, in conjunction with experimental testing, plays a vital role in guiding SAR studies by predicting the binding modes of different analogs and informing the design of new compounds with improved properties. nih.gov

Bisubstrate and Pyruvate Mimic Inhibitor Design

A prominent strategy in the development of DXPS inhibitors is the design of bisubstrate analogs and pyruvate mimics. nih.govnih.gov

Pyruvate Mimics: A class of inhibitors known as alkylacetylphosphonates (alkylAPs) act as mimics of the ketoacid substrate, pyruvate. nih.gov These compounds form a reversible covalent bond with the ThDP cofactor, creating a phosphonolactyl-ThDP intermediate that inhibits the enzyme. nih.gov

Bisubstrate Inhibitors: To enhance potency and selectivity, pyruvate mimics have been incorporated into bisubstrate analog scaffolds. nih.govacs.org These inhibitors are designed to simultaneously occupy both the pyruvate and D-GAP binding sites within the DXPS active site. nih.gov A successful approach involves tethering an acetylphosphonate (the pyruvate mimic) to a moiety that mimics the phosphoryl group of D-GAP, often via a triazole linker. nih.govacs.org This design strategy has yielded some of the most potent and selective DXPS inhibitors to date, with some compounds exhibiting nanomolar inhibition constants and slow-tight-binding kinetics. nih.gov

The table below summarizes some key DXPS inhibitors and their characteristics:

| Inhibitor Class | Example | Mechanism of Action | Key Features |

| Pyruvate Mimics | Butyl acetylphosphonate (BAP) | Forms a phosphonolactyl-ThDP intermediate. researchgate.net | Selective for DXPS; has been investigated in in vivo models. researchgate.netnih.gov |

| Bisubstrate Analogs | D-phenylalanine-derived triazole acetylphosphonate (D-PheTrAP) | Mimics the E-LThDP-GAP ternary complex. nih.gov | Exhibits slow-tight-binding inhibition with a Ki* of 90 ± 10 nM and high selectivity over mammalian pyruvate dehydrogenase. nih.gov |

| Bisubstrate Analogs | gem-dibenzyl glycine (B1666218) moiety conjugated to acetylphosphonate | Binds to both pyruvate and D-GAP sites. nih.gov | Low nanomolar inhibitor with slow, tight-binding inhibition. nih.govacs.org |

Target-Directed Dynamic Combinatorial Chemistry Approaches for DXPS Inhibitors

Target-directed dynamic combinatorial chemistry (tdDCC) has emerged as a powerful and efficient strategy for the identification and optimization of inhibitors for challenging biological targets like this compound-5-phosphate synthase (DXPS). nih.govchemrxiv.orgchemrxiv.org This innovative approach utilizes the target protein itself to select and amplify the most potent binders from a dynamic library of compounds that are in equilibrium. nih.govchemrxiv.org This self-screening process significantly reduces the synthetic and screening efforts typically associated with traditional drug discovery workflows. nih.gov

In the context of DXPS, tdDCC has been successfully employed to generate and optimize acylhydrazone-based inhibitors. nih.govchemrxiv.orgresearchgate.net By creating a dynamic combinatorial library of acylhydrazones from a set of hydrazides and aldehydes, researchers have been able to identify initial hits and subsequently refine their structure to improve binding affinity and antibacterial activity. nih.govresearchgate.netresearchgate.net The tailored tdDCC experiments not only led to the discovery of novel DXPS inhibitors with low micromolar affinities but also provided valuable insights into the structure-activity relationships of this class of compounds. nih.govchemrxiv.org Furthermore, competition tdDCC experiments have been instrumental in elucidating the mode of inhibition of these acylhydrazone-based inhibitors. nih.govresearchgate.net This technique holds significant promise for accelerating the early stages of drug discovery for DXPS and other biological targets. chemrxiv.orgchemrxiv.org

Development and Characterization of this compound 5-Phosphate Reductoisomerase (DXR) Inhibitors

Fosmidomycin (B1218577) and its Analogues as DXR Inhibitors

Fosmidomycin is a natural product that acts as a potent inhibitor of this compound 5-phosphate reductoisomerase (DXR), the enzyme responsible for the second step in the MEP pathway. nih.govresearchgate.netnih.gov It functions as a substrate analog, mimicking the structure of DXP and binding to the enzyme's active site. mdpi.com Specifically, the hydroxamic acid moiety of fosmidomycin mimics the hydroxyl ketone structure of DXP, while the phosphonic acid group mimics the monoalkyl phosphonate (B1237965). mdpi.com Fosmidomycin has demonstrated activity against a range of pathogens that utilize the MEP pathway, including Plasmodium falciparum and various bacteria. nih.govmdpi.com

Structure-based drug design has been employed to create numerous analogues of fosmidomycin with improved potency and pharmacokinetic properties. nih.govacs.org Modifications have been made at both the Cα and hydroxamate positions of the fosmidomycin scaffold. nih.gov For instance, the introduction of an α-aryl substituent, such as a 3,4-dichlorophenyl group, has led to analogues with increased activity against P. falciparum. acs.orgnih.gov Some of these novel analogues have shown significantly greater potency in killing P. falciparum in vitro compared to the parent compound, with IC50 values as low as 40 nM. nih.gov Another promising approach has been the development of α,β-unsaturated analogues of fosmidomycin, which have also exhibited potent, on-target inhibition of P. falciparum growth. nih.gov

| Compound | Modification | Target Organism | Inhibitory Activity (IC50) |

|---|---|---|---|

| Fosmidomycin | Parent Compound | Plasmodium falciparum | - |

| Analogue with Cα and hydroxamate substitutions | Substitutions at both Cα and hydroxamate positions | Plasmodium falciparum | 40 nM nih.gov |

| MEPicide 18a | α,β-unsaturated analogue | Plasmodium falciparum | 13 nM nih.gov |

Design and Evaluation of Novel Lipophilic Phosphonates as DXR Inhibitors

A significant challenge with fosmidomycin and its close analogues is their high polarity, which can limit their ability to cross cell membranes and reach the target enzyme, particularly in organisms like Mycobacterium tuberculosis. nih.govresearchgate.netrsc.org To address this, research has focused on the design and synthesis of more lipophilic inhibitors of DXR. One such class of compounds is lipophilic phosphonates. nih.govacs.org

By replacing the polar hydroxamate group with other metal-binding groups and introducing lipophilic moieties, researchers have developed novel DXR inhibitors with improved cellular permeability. nih.gov For example, a series of 41 lipophilic phosphonates were synthesized and evaluated for their activity against E. coli DXR (EcDXR). nih.govacs.org Among these, 5-phenylpyridin-2-ylmethylphosphonic acid was identified as the most potent, with a Ki of 420 nM. nih.govacs.org Crystallographic studies of these lipophilic phosphonates in complex with EcDXR have revealed a new inhibitor binding mode, highlighting the plasticity of a flexible loop in the enzyme's active site that can accommodate these bulkier, more hydrophobic molecules. nih.gov These findings provide a structural basis for the future design of even more potent lipophilic DXR inhibitors. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for DXR Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach has been applied to the study of DXR inhibitors to understand the key structural features that contribute to their inhibitory potency and to guide the design of new, more effective compounds. nih.gov

A predictive QSAR model was developed for a series of 41 lipophilic phosphonate inhibitors of E. coli DXR. nih.gov This model, which also included other potent DXR inhibitors to broaden its predictive power, helps to quantitatively understand the structure-activity relationships observed within this class of compounds. nih.gov By identifying the physicochemical and structural properties that are most influential for DXR inhibition, QSAR models can be used to virtually screen new compound libraries and prioritize candidates for synthesis and biological testing, thereby streamlining the drug discovery process. frontiersin.orgnih.gov

Efficacy of Inhibitors in Preclinical Models

Antibacterial Activities against Gram-Negative and Gram-Positive Bacteria (e.g., E. coli, M. tuberculosis, UPEC)

Inhibitors of the this compound 5-phosphate (DXP) pathway have demonstrated antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. The essential nature of the MEP pathway in these organisms makes its enzymes, DXPS and DXR, attractive targets for broad-spectrum antibiotics. nih.govmdpi.com

Gram-Negative Bacteria:

Escherichia coli : Fosmidomycin and its analogues, as well as novel lipophilic phosphonates, have shown inhibitory activity against E. coli DXR. mdpi.comnih.gov Furthermore, DXPS inhibitors like butylacetylphosphonate (BAP) have demonstrated antimicrobial activity against E. coli. nih.gov Studies have also explored the use of DXP pathway inhibitors against uropathogenic E. coli (UPEC), the primary cause of urinary tract infections (UTIs). nih.govnih.govmdpi.comresearchgate.net Inhibition of DXPS in UPEC has been shown to impair its ability to adapt to the nutrient-limited environment of the urinary tract, suggesting a potential therapeutic strategy. nih.govmdpi.com Combining DXPS inhibitors with inhibitors of other metabolic pathways, such as coenzyme A biosynthesis, has shown synergistic effects against UPEC in urine. nih.govresearchgate.net

Gram-Positive Bacteria:

Mycobacterium tuberculosis : The MEP pathway is essential for M. tuberculosis, the causative agent of tuberculosis, making it a key target for new anti-tubercular drugs. nih.govchemrxiv.orgrsc.orgresearchgate.net While fosmidomycin has limited whole-cell activity against M. tuberculosis due to its polarity, more lipophilic DXR inhibitors have been designed to overcome this challenge. researchgate.netrsc.org DXPS has also been a major focus for the development of novel anti-tubercular agents. nih.govchemrxiv.orgresearchgate.net Ligand-based virtual screening has successfully identified small-molecule, drug-like hits with submicromolar inhibition constants against M. tuberculosis DXPS and promising activity against drug-resistant strains. nih.govchemrxiv.orgresearchgate.net

| Inhibitor Class | Target Enzyme | Bacterial Species | Observed Activity |

|---|---|---|---|

| Fosmidomycin and analogues | DXR | E. coli | Inhibitory activity against DXR mdpi.comnih.gov |

| Lipophilic Phosphonates | DXR | E. coli | Potent inhibition of DXR (e.g., Ki of 420 nM) nih.govacs.org |

| Butylacetylphosphonate (BAP) | DXPS | E. coli, UPEC, M. tuberculosis | Low micromolar inhibitory activity; antimicrobial activity nih.govnih.gov |

| Small-molecule virtual screening hits | DXPS | M. tuberculosis | Submicromolar inhibition constants and whole-cell activity nih.govchemrxiv.orgresearchgate.net |

Antimalarial and Anti-Parasitic Activities (e.g., P. falciparum, T. gondii)

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which begins with the formation of this compound 5-phosphate (DXP), is a clinically validated target for antimalarial and anti-parasitic drugs. This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including the malaria parasite Plasmodium falciparum and the toxoplasmosis-causing agent Toxoplasma gondii, but is absent in their human hosts. nih.govrug.nlnih.gov This metabolic distinction makes the enzymes of the DXP pathway, particularly DXP synthase (DXPS) and DXP reductoisomerase (DXR), attractive targets for selective inhibitors. nih.govnih.gov

Fosmidomycin, a potent inhibitor of DXR, has demonstrated significant efficacy against P. falciparum both in laboratory settings and in clinical trials. nih.govnih.govresearchgate.net It acts by inhibiting the conversion of DXP to MEP, a crucial step in the parasite's isoprenoid synthesis. nih.gov Researchers have developed numerous fosmidomycin derivatives and other lipophilic phosphonates to improve pharmacological properties like oral bioavailability and to enhance potency against the P. falciparum DXR enzyme (PfDXR). nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the fosmidomycin structure can yield compounds with potent enzymatic and anti-parasitic activity. nih.govnih.gov

Similarly, the DXR enzyme in Toxoplasma gondii (TgDXR) has been identified as a key target for anti-parasitic drug development. nih.govnih.gov While some compounds are effective against P. falciparum, studies have revealed different structure-activity relationship profiles for the inhibition of TgDXR, indicating that species-specific inhibitor design is necessary. nih.gov For instance, while fosmidomycin itself shows no activity against T. gondii, several of its derivatives have demonstrated inhibitory effects on parasite growth in vitro. nih.gov

Below is a table summarizing the activity of selected inhibitors against the DXR enzyme and the proliferation of these parasites.

| Compound | Target Organism | Target Enzyme | Inhibition (Ki/IC₅₀) | Anti-Parasitic Activity (IC₅₀) | Reference |

| Fosmidomycin | P. falciparum | DXR | Potent Inhibitor | Effective in clinical trials | nih.govnih.gov |

| FR-900098 | P. falciparum | DXR | Potent Inhibitor | Effective against parasite | nih.gov |

| β-Arylpropyl Analogues of Fosmidomycin | P. falciparum | DXR | Potency approaches that of Fosmidomycin | Correlates well with enzyme activity | nih.gov |

| Lipophilic Phosphonates | E. coli (as model) | DXR | Ki as low as 420 nM | N/A | nih.gov |

| Compound 3 | T. gondii | DXR | N/A | 14.7 µM | nih.gov |

| Compound 4 | T. gondii | DXR | N/A | 11.2 µM | nih.gov |

| Compound 5 | T. gondii | DXR | N/A | 25.5 µM | nih.gov |

| Compound 6 | T. gondii | DXR | N/A | 12.1 µM | nih.gov |

| Compound 7 | T. gondii | DXR | N/A | 19.3 µM | nih.gov |

Data presented is for illustrative purposes based on findings in the cited literature. Exact values can vary based on assay conditions.

Potential for Herbicidal Applications

The MEP pathway is not only present in parasites and bacteria but also in the plastids of higher plants, where it is the exclusive route for the biosynthesis of essential isoprenoids like carotenoids, chlorophylls (B1240455), and hormones. nih.govtaylorandfrancis.com Consequently, the enzymes of this pathway, particularly DXP synthase (DXPS), are attractive targets for the development of novel herbicides. nih.govnih.govacs.org Inhibiting DXPS blocks the entire downstream pathway, leading to a deficiency in vital isoprenoids. This results in impaired chloroplast development and pigment loss, which manifests as a characteristic bleaching of the plant, ultimately leading to its death. nih.govacs.org

Clomazone is a soil-applied herbicide that, to be active, must be metabolized by the plant into ketoclomazone. nih.gov Ketoclomazone is one of the earliest identified inhibitors of the DXPS enzyme. nih.gov Its herbicidal activity stems directly from its ability to suppress isoprenoid biosynthesis by targeting DXPS. nih.gov Due to the limited number of commercial herbicides that target DXPS, there is significant interest in discovering new inhibitors with different chemical structures. nih.govacs.org

Recent research has focused on using structure-based virtual screening and genetic methods like CRISPR/Cas9 to identify and validate novel DXPS inhibitors. nih.govacs.orgbohrium.com These efforts have led to the discovery of new chemical frameworks that show potent pre- and post-emergence herbicidal activity in greenhouse tests, comparable to existing commercial products. nih.govbohrium.com The table below lists weeds that have developed resistance to herbicides targeting DXP synthase, underscoring the importance of this enzyme in plant survival.

| Weed Species | Common Name | Country of First Report | Year of First Report |

| Echinochloa crus-galli var. crus-galli | Barnyardgrass | United States | 2008 |

| Leptochloa fusca spp. fasicularis | Bearded Sprangletop | United States | 2020 |

| Lolium rigidum | Rigid Ryegrass | Australia | 1982 |

Source: Adapted from the International Herbicide-Resistant Weed Database for HRAC Group 13 herbicides. weedscience.org

Challenges in Translational Research for this compound Pathway Inhibitors

Mechanisms of Drug Resistance Development

A significant challenge in the development of inhibitors targeting the DXP pathway is the emergence of drug resistance. For pathogens, resistance can arise through various mechanisms that limit the efficacy of a drug. One primary mechanism is related to inhibitor uptake. For example, the bacterium Mycobacterium tuberculosis is completely resistant to fosmidomycin treatment because it lacks the necessary cellular transporter (GlpT) to allow the drug to enter the cell. nih.gov Similarly, resistance to fosmidomycin and its analogue FR900098 in pathogens like Acinetobacter baumannii and Klebsiella pneumoniae may be due to insufficient cellular uptake or the presence of efflux pumps that actively remove the inhibitor from the cell. acs.org

While the development of resistance to DXP pathway inhibitors in P. falciparum is a concern, the specific mechanisms are still under investigation. The emergence of multidrug-resistant strains of P. falciparum complicates malaria treatment in general and highlights the need for drugs with novel modes of action, such as those targeting the MEP pathway. nih.gov However, as with any antimicrobial agent, the potential for the parasite to develop resistance through target enzyme modification, gene amplification, or altered metabolic flux remains a persistent challenge for translational research.

Influence of Culture Medium on Inhibitor Susceptibility

The effectiveness of DXP pathway inhibitors can be significantly influenced by the composition of the in vitro culture medium, which poses a challenge for translating laboratory findings to in vivo efficacy. nih.gov Studies on bacterial inhibitors have shown that antimicrobial activity is highly dependent on the growth environment. nih.govresearchgate.net For example, the DXPS inhibitor butyl acetylphosphonate (BAP) is most potent against E. coli under nutrient-limited conditions, partly due to enhanced uptake of the inhibitor by the bacteria. nih.gov

When tested in a medium that mimics a specific host environment, such as urine for uropathogenic E. coli (UPEC), the activity of an inhibitor can be lower than in standard laboratory nutrient-limiting conditions. nih.gov This discrepancy highlights that standard culture conditions may not accurately predict the efficacy of a compound in the complex and fluctuating environment of a host during an infection. nih.govresearchgate.net Therefore, a critical challenge in translational research is to develop and utilize in vitro models that better replicate the specific metabolic conditions of the infection site to more accurately assess inhibitor susceptibility and predict clinical potential. nih.gov

Advanced Methodological Approaches in 1 Deoxy D Xylulose Research

Quantitative Measurement of 1-Deoxy-D-xylulose Pathway Enzyme Activity

The quantification of enzyme activity within the this compound 5-phosphate (DXP) pathway is critical for understanding the regulation of plastidial isoprenoid production. nih.gov The first and often rate-limiting enzyme, this compound 5-phosphate synthase (DXS), catalyzes the formation of DXP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. uniprot.org Due to the low abundance of DXS in plant extracts, highly sensitive analytical methods are required for accurate activity measurement. nih.gov

A robust method for determining DXS enzyme activity involves the direct measurement of its product, this compound 5-phosphate (DXP), using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers the high sensitivity and specificity needed to quantify the low levels of DXP produced in crude plant extracts. researchgate.net

The general procedure involves incubating a crude plant extract with the substrates for DXS, pyruvate and glyceraldehyde 3-phosphate. The enzymatic reaction is then stopped, and the resulting mixture is analyzed. The DXP product is separated from other components of the complex mixture by liquid chromatography before being introduced into the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) is then used for detection, providing a high degree of confidence in the identification and quantification of DXP. This is achieved by selecting the specific mass-to-charge ratio (m/z) of the DXP molecule (the precursor ion) and then fragmenting it to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, which is unique to the analyte of interest, thereby minimizing interference from other compounds in the sample. researchgate.net

Researchers have developed specific LC-MS/MS methods for DXP pathway intermediates. For instance, a UPLC-MS method using a time-of-flight mass spectrometer has been successfully used to detect all DXP pathway metabolites with high mass accuracy. researchgate.net The table below summarizes typical parameters used in an LC-MS/MS method for DXS activity measurement. researchgate.net

Table 1: Example of LC-MS/MS Parameters for DXP Quantification

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Mass Spectrometer | Tandem Triple Quadrupole | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |

| Precursor Ion (m/z) | 213 | researchgate.net |

| Product Ion (m/z) | 97 (corresponding to [H2PO4]−) | researchgate.net |

| Internal Standard | Isotopically labeled DXP or similar compound | researchgate.net |

Isotopic Labeling Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of metabolic pathways in living cells. arxiv.org Isotopic labeling experiments are central to MFA, where a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), is supplied to the cells. researchgate.net As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, the relative and absolute fluxes through various pathways can be determined. mpg.de

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a key technique for analyzing the positional distribution of ¹³C atoms within metabolites. While both NMR and mass spectrometry (MS) are used to track the propagation of labels, NMR provides detailed information about the specific location of the isotope within the molecule's carbon skeleton. arxiv.org In the context of the DXP pathway, cells or organisms are fed a ¹³C-labeled precursor, such as [1-¹³C]glucose. researchgate.net This labeled glucose enters central carbon metabolism, and the ¹³C label is incorporated into the DXP pathway precursors, pyruvate and glyceraldehyde 3-phosphate.

The labeling pattern of DXP and subsequent isoprenoids is then analyzed. This information, when combined with a stoichiometric model of the metabolic network, allows researchers to calculate the flux through the DXP pathway relative to other connected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netmpg.de This approach is data-intensive but provides a detailed quantitative picture of cellular metabolism. mpg.de The choice of isotopic tracer is crucial for the precision of the flux estimates; for example, [1-¹³C]glucose is often used to resolve fluxes in the upper parts of central metabolism that feed into the DXP pathway. researchgate.net

Table 2: Principles of ¹³C-MFA for DXP Pathway Analysis

| Step | Description | Source |

|---|---|---|

| 1. Isotopic Labeling | Cells are cultured with a substrate containing a stable isotope, typically ¹³C-labeled glucose. | researchgate.net |

| 2. Metabolite Extraction | Metabolites are extracted from the cells after they have reached an isotopic steady state. | mpg.de |

| 3. Analytical Measurement | The distribution of the ¹³C label in key metabolites (e.g., amino acids, sugar phosphates) is measured using techniques like NMR or MS. | arxiv.org |

| 4. Computational Flux Calculation | The experimental labeling data is fitted to a computational model of the metabolic network to estimate intracellular fluxes. | mpg.de |

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling are indispensable for studying the this compound 5-phosphate synthase (DXS) gene family and its protein products. These approaches allow for large-scale analysis of gene sequences, prediction of protein structures, and exploration of evolutionary relationships. nih.gov

Phylogenetic analysis of the DXS gene family across different plant species has revealed that these genes can be classified into distinct groups or classes. nih.govmdpi.com In many plants, the DXS gene family is composed of three main classes (I, II, and III) with non-redundant functions. nih.gov

DXS Class I and II: These classes have been relatively well-characterized. Class I DXS is often linked to primary metabolism and the production of essential isoprenoids like chlorophylls (B1240455) and carotenoids. nih.gov Class II genes are typically associated with secondary metabolism, contributing to the synthesis of specialized isoprenoids that may play roles in defense or signaling. mdpi.com

DXS Class III: This subfamily is less studied. Phylogenetic studies suggest that the DXS3 subfamily emerged later than DXS1 and DXS2 and is under less intense purifying selection. nih.gov In some species like Arabidopsis, the DXS3 protein lacks functional DXS activity and shows a distinct sub-organellar localization, suggesting it may have evolved a novel function unrelated to isoprenoid synthesis. nih.gov

Studies in the Solanaceae family, using computational tools to analyze 48 DXS genes, showed strong conservation and indicated that all these genes likely derived from a single ancestor. nih.gov This conservation suggests that the function and evolution of the DXS gene family are highly conserved, with genes in Group I potentially playing a more critical role than those in other groups. nih.gov Similarly, analysis in Toona ciliata identified six DXS genes that were divided into three groups, all likely originating from one ancestral gene. mdpi.com

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein whose sequence is known but whose structure has not been experimentally determined. ekb.egbioinformaticsreview.com The method relies on the principle that two proteins with similar amino acid sequences will have similar 3D structures. bioinformaticsreview.com

The process involves several key steps:

Template Identification: A search is conducted against a database of known protein structures (like the Protein Data Bank, PDB) to find a homologous protein with a solved structure to use as a template. bioinformaticsreview.com

Sequence Alignment: The target protein's amino acid sequence is aligned with the template sequence. bioinformaticsreview.com

Model Building: A 3D model of the target protein is constructed based on the alignment with the template's structure. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| This compound 5-phosphate | DXP |

| This compound 5-phosphate synthase | DXS |

| This compound-5-phosphate reductoisomerase | DXR |

| Pyruvate | - |

| Glyceraldehyde 3-phosphate | - |

| Isopentenyl pyrophosphate | IPP |

| Dimethylallyl pyrophosphate | DMAPP |

| Chlorophyll (B73375) | - |

| Carotenoid | - |

Molecular Docking and Dynamics Simulations for Inhibitor Design

Computational methods such as molecular docking and dynamics simulations are pivotal in the rational design and discovery of novel inhibitors targeting enzymes in the this compound 5-phosphate (DXP) pathway. These approaches allow for the virtual screening of large compound libraries to identify potential hits that can bind to the active site of key enzymes like this compound-5-phosphate synthase (DXPS) and this compound-5-phosphate reductoisomerase (DXR), which are attractive targets for new antibiotics and herbicides due to their absence in humans. nih.govnih.govrug.nl

Virtual screening campaigns have been successfully employed to identify new scaffolds for inhibitors. In one such study, a shape-based search algorithm, ArgusDock, was used to screen a subset of the ZINC12 database against the DXR enzyme from Plasmodium falciparum. researchgate.net This screening identified several potential inhibitors, with the top compounds showing promising binding energies. researchgate.net For instance, the analysis of docking results for fosmidomycin (B1218577), a known DXR inhibitor, and its analogs provides a basis for comparison and validation of these computational models. nih.govresearchgate.net The crystal structures of DXR from pathogenic bacteria like Acinetobacter baumannii and Klebsiella pneumoniae in complex with the antibiotic fosmidomycin and NADPH have provided high-resolution templates for these simulations. acs.org

Similarly, structure-based virtual screening against DXPS from Arabidopsis thaliana has led to the identification of novel inhibitor chemotypes. acs.orgnih.gov Researchers have used these computational approaches to screen compound libraries and, following the in-silico predictions, have confirmed the inhibitory activity through biochemical assays. acs.orgrug.nl For example, a virtual screening of 94 compounds against Mycobacterium tuberculosis DXPS, using a deep convolutional neural network platform, identified one promising hit. rug.nl However, subsequent synthesis and testing of derivatives did not yield improved activity, highlighting the importance of combining computational screening with experimental validation. rug.nl Molecular docking analyses help elucidate the mechanism of action by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site. researchgate.netacs.org

Table 1: Examples of Molecular Docking Studies for DXR Inhibitors

| Target Enzyme | Source Organism | Screening Method | Identified Hit Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| DXR | Plasmodium falciparum | Shape-based search (ArgusDock) | ZINC00310125 | -10.23 | researchgate.net |

| DXR | Plasmodium falciparum | Shape-based search (ArgusDock) | ZINC17111658 | -9.99 | researchgate.net |

| DXR | Plasmodium falciparum | Shape-based search (ArgusDock) | ZINC59231267 | -9.93 | researchgate.net |

| DXPS | Mycobacterium tuberculosis | Virtual Screening (AtomNet®) | Compound 1 | Not specified | rug.nl |

| DXPS | Arabidopsis thaliana | Structure-based virtual screening | Compound 24 | Not specified | acs.orgnih.gov |

Genetic Manipulation and Functional Genomics

Gene Cloning and Heterologous Expression Systems for Enzyme Production

The cloning and subsequent expression of genes from the DXP pathway in heterologous hosts are fundamental techniques for producing and characterizing the encoded enzymes. nih.gov This approach overcomes difficulties associated with low enzyme abundance in the native organisms and facilitates detailed biochemical and structural studies. nih.gov A common strategy involves expressing the pathway's genes, such as dxs (encoding DXPS) and dxr (encoding DXR), in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov

Researchers have successfully isolated and cloned full-length DXS genes from various plants, including Centella asiatica (CaDXS), Salvia miltiorrhiza (SmDXS1, SmDXS2), and Aquilaria sinensis (AsDXS). nih.govresearchgate.netresearchgate.net For instance, the CaDXS gene was cloned into a pET28a expression vector and heterologously expressed in E. coli DH5α cells for characterization. nih.gov Similarly, the DXR gene from sandalwood, Santalum album (SaDXR), was cloned and analyzed, with bioinformatics suggesting it encodes a functional DXR protein. nih.gov

A significant achievement in this area was the engineering of a complete and functional DXP pathway in the cytosol of Saccharomyces cerevisiae, a yeast that naturally uses only the mevalonate (B85504) pathway. nih.gov This involved integrating codon-optimized genes from the E. coli DXP pathway into the yeast genome under the control of strong constitutive promoters. nih.gov The functionality of the engineered pathway was confirmed by detecting key intermediates like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate and by enabling the yeast to grow solely on the DXP pathway for isoprenoid biosynthesis under specific conditions. nih.gov Such heterologous expression systems are not only crucial for enzyme production but also serve as platforms for metabolic engineering to produce valuable isoprenoids. nih.govnih.gov

Table 2: Examples of Heterologous Expression of DXP Pathway Enzymes

| Gene | Source Organism | Host System | Purpose | Reference |

|---|---|---|---|---|

| CaDXS | Centella asiatica | E. coli (DH5α) | Protein expression and functional complementation | nih.gov |

| dxs, ispC, ispD, ispE, ispF, IspG, IspH | E. coli | Saccharomyces cerevisiae | Reconstitution of a functional DXP pathway | nih.gov |

| SaDXR | Santalum album | Arabidopsis thaliana | Functional characterization and isoprenoid analysis | nih.gov |

| StDXS1 | Solanum tuberosum (Potato) | Not specified | Cloning and characterization | researchgate.net |

| Violacein (B1683560) gene cluster | Environmental DNA (eDNA) | E. coli | Production of violacein and deoxyviolacein | wisc.edu |

Virus-Induced Gene Silencing (VIGS) for Gene Function Elucidation in Plants

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to investigate gene function in plants by transiently suppressing the expression of a target gene. researchgate.net This method has been particularly effective for studying essential genes in the DXP pathway, where knockout mutations are often lethal. nih.gov The technique utilizes a modified plant virus vector, such as the Tobacco Rattle Virus (TRV), to carry a fragment of the target gene into the plant. nih.govnih.gov The plant's natural defense mechanism against viruses then recognizes and degrades the corresponding endogenous mRNA, leading to gene silencing. researchgate.net

VIGS has been instrumental in confirming the roles of several enzymes in the DXP pathway. For example, silencing the genes encoding (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase (IspG) and isopentenyl/dimethylallyl diphosphate synthase (IspH) in Nicotiana benthamiana resulted in plants with albino leaves. nih.govnih.gov This phenotype is a direct consequence of the block in the DXP pathway, which prevents the synthesis of chlorophylls and carotenoids. nih.gov Metabolic analysis of these silenced plants showed an accumulation of intermediates immediately preceding the silenced enzymatic step, such as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate in IspG-silenced plants, providing direct evidence for the enzyme's function in vivo. nih.gov Similarly, VIGS has been used to validate the essential function of DXPS as a target for herbicides. acs.orgnih.gov The visual phenotype, often photobleaching, makes VIGS an effective method for high-throughput functional genomic studies of the DXP pathway. researchgate.netnih.gov

Table 3: VIGS Applications for DXP Pathway Gene Function Studies

| Target Gene | Plant Species | Viral Vector | Observed Phenotype | Reference |

|---|---|---|---|---|

| IspG (HDS) | Nicotiana benthamiana | Tobacco Rattle Virus (TRV) | Albino leaves, disorganized mesophyll, disrupted plastids | nih.govnih.gov |

| IspH (IDDS) | Nicotiana benthamiana | Tobacco Rattle Virus (TRV) | Albino leaves, <4% chlorophyll and carotenoids | nih.govnih.gov |

| IDI | Nicotiana benthamiana | Tobacco Rattle Virus (TRV) | Mottled white-pale green leaves, 80% pigment reduction | nih.govnih.gov |

| DXPS | Not specified | Not specified | Validation as an essential gene for herbicide development | acs.orgnih.gov |

| Phytoene desaturase (PDS) | Nicotiana benthamiana | Tobacco Rattle Virus (TRV) | Albino leaves (photobleaching) | nih.gov |

Overexpression and Mutation Studies for Pathway Engineering and Metabolite Accumulation

Overexpression and site-directed mutagenesis of genes encoding key enzymes in the DXP pathway represent a cornerstone of metabolic engineering, aimed at increasing the flux through the pathway to enhance the accumulation of valuable isoprenoids. researchgate.netnih.gov Studies have consistently shown that DXPS and DXR are often rate-limiting enzymes, making their corresponding genes prime targets for manipulation. researchgate.netwikipedia.orgnih.gov

Overexpression of DXS in Arabidopsis thaliana led to a significant increase in the levels of various plastid-derived isoprenoids, including chlorophylls, carotenoids, tocopherols (B72186), and gibberellins. researchgate.net This demonstrates that increasing the activity of the first enzyme in the pathway can effectively pull more carbon into the isoprenoid production line. researchgate.netnih.gov Similarly, generating transplastomic tobacco plants that overproduce DXR from a cyanobacterium resulted in an increased content of chlorophyll a, β-carotene, lutein, and solanesol. nih.govelsevierpure.com In potato, the tuber-specific overexpression of a bacterial dxs gene not only increased carotenoid content, particularly phytoene, by up to 7-fold but also perturbed the levels of isoprenoid-derived plant hormones, leading to an early sprouting phenotype. researchgate.netoup.com

In addition to overexpression, mutation studies are used to alter enzyme properties. For instance, a mutation (W204F) in a highly conserved tryptophan residue within the flexible loop of DXR from Synechocystis sp. PCC6803 broadened the enzyme's substrate specificity, allowing it to process an analogue of DXP that it normally could not. nih.gov In E. coli, co-overexpression of multiple MEP pathway genes, including dxs, idi, ispG, and ispA, has been shown to be an effective strategy for boosting the production of terpenoids like squalene (B77637). academicjournals.org These studies underscore that manipulating the expression and function of DXP pathway enzymes is a viable and powerful strategy for engineering metabolite accumulation in both plants and microorganisms. nih.govacademicjournals.org

Table 4: Examples of Overexpression Studies in the DXP Pathway

| Gene Overexpressed | Host Organism | Promoter | Key Findings | Reference |

|---|---|---|---|---|

| DXR | Nicotiana tabacum (Tobacco) | Not specified (transplastomic) | Increased chlorophyll a, β-carotene, lutein, solanesol | nih.govelsevierpure.com |

| DXS (CLA1) | Arabidopsis thaliana | Constitutive (35S) | Increased levels of chlorophylls, carotenoids, tocopherols, gibberellins | researchgate.net |

| dxs (bacterial) | Solanum tuberosum (Potato) | Tuber-specific (Patatin) | 2-fold increase in tuber carotenoids; early sprouting | researchgate.netoup.com |

| DXR | Mentha x piperita (Peppermint) | Constitutive | Up to 50% increase in essential oil accumulation | nih.gov |

| dxs, idi, ispA | Escherichia coli | Not specified | Enhanced squalene production | academicjournals.org |

| SaDXR | Arabidopsis thaliana | Constitutive (35S) | Enhanced content of chlorophylls and carotenoids | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| This compound 5-phosphate | DXP, DOXP |

| 1,2-dideoxy-D-threo-3-hexulose 6-phosphate | 1-methyl-DXP |

| 2-C-methyl-D-erythritol 4-phosphate | MEP |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcPP |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate | HMBPP |

| Abscisic acid | ABA |

| Acetyl-CoA | - |

| Antheraxanthin | - |

| β-carotene | - |

| β-sitosterol | - |

| Butyl acetylphosphonate | BAP |

| Carotenoids | - |

| Chlorophyll | - |

| Deoxyviolacein | - |

| Dimethylallyl diphosphate | DMAPP |

| Fosmidomycin | - |

| Gibberellins | GA |

| Glyceraldehyde 3-phosphate | G3P, GAP |

| Homopropargyl acetylphosphonate | pro-hpAP |

| Isopentenyl diphosphate | IPP |

| Isoprenoids | Terpenoids |

| Ketoclomazone | - |

| Lutein | - |

| Lycopene | - |

| Phytoene | - |

| Pyruvate | - |

| Solanesol | - |

| Squalene | - |

| Thiamine (B1217682) | Vitamin B1 |

| Tocopherols | - |

| trans-zeatin riboside | - |

Concluding Remarks and Future Research Directions

Unexplored Aspects of 1-Deoxy-D-xylulose Biosynthesis and Regulation

While significant strides have been made in elucidating the enzymatic steps of the MEP pathway, a number of regulatory mechanisms and biosynthetic intricacies remain to be fully understood.

Enzyme Complexes and Substrate Channeling: There is growing evidence for the formation of multi-enzyme complexes, or "metabolons," within the MEP pathway. These complexes could facilitate the direct transfer of intermediates between sequential enzymes, a process known as substrate channeling, which would enhance catalytic efficiency and prevent the loss of volatile or unstable intermediates. While the existence of such complexes has been postulated, their composition, stoichiometry, and the specific protein-protein interactions that mediate their formation are largely unknown.

Alternative Enzymatic Routes: Recent genomic analyses suggest the potential for alternative, functionally redundant enzymes for the early steps of the MEP pathway in some bacteria. energy.gov Identifying and characterizing these alternative enzymes could provide new tools for metabolic engineering and offer insights into the evolutionary flexibility of this essential pathway. energy.gov

Role in Stress Response: Emerging research indicates a role for the MEP pathway in oxidative stress detection and response. nih.govnih.govresearchgate.net The intermediate methylerythritol cyclodiphosphate (MEcDP) appears to act as a signaling molecule under oxidative stress conditions. nih.govnih.govresearchgate.net The mechanisms by which the pathway senses and signals stress, and how this integrates with other cellular stress response systems, are areas ripe for exploration. nih.govresearchgate.net

Next-Generation Inhibitor Design and Therapeutic Strategies Targeting this compound Pathway Enzymes

The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antimicrobial and antiparasitic drugs. nih.govrsc.org

Novel Inhibitor Scaffolds: Fosmidomycin (B1218577) and its analogue FR900098 are potent inhibitors of this compound 5-phosphate reductoisomerase (DXR), the second enzyme in the pathway. nih.govusda.govrsc.org However, their high polarity can limit their cellular uptake and efficacy against certain pathogens. usda.govrsc.org Future efforts should focus on designing and synthesizing novel, non-hydroxamate, and more lipophilic inhibitors with improved pharmacokinetic properties. rsc.orgacs.org Structure-based drug design, aided by the increasing availability of crystal structures of MEP pathway enzymes from various pathogens, will be instrumental in this endeavor. usda.govportlandpress.comresearchgate.net

Targeting Other Enzymes: While DXR has been the primary target, other enzymes in the pathway also represent viable targets for drug development. nih.gov For instance, DXS, as the first and a rate-limiting enzyme, is an attractive target. acs.orgnih.gov The development of bisubstrate analogs and other potent inhibitors of DXS is an active area of research. nih.govacs.org

Addressing Drug Resistance: As with any antimicrobial strategy, the potential for the development of drug resistance is a significant concern. Research into the mechanisms of resistance to MEP pathway inhibitors is crucial for the development of next-generation drugs that can circumvent these mechanisms. This includes understanding potential mutations in the target enzymes or the evolution of efflux pumps that can remove the inhibitors from the cell.

Metabolic Engineering for Enhanced Bioproduction of Isoprenoids and Vitamins via this compound Pathway

The DXP pathway is central to the biosynthesis of a vast array of commercially valuable isoprenoids, including pharmaceuticals, biofuels, flavors, and fragrances. oup.comnih.gov Metabolic engineering of this pathway in microbial hosts offers a sustainable alternative to traditional chemical synthesis or extraction from natural sources. nih.govnottingham.ac.uk